An In-depth Technical Guide to Ethyl 4-chlorocinnamate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 4-chlorocinnamate: Properties, Synthesis, and Applications
Abstract
Ethyl 4-chlorocinnamate is a substituted cinnamic acid ester of significant interest in synthetic organic chemistry. Valued as a versatile intermediate, it serves as a crucial building block for a range of higher-value molecules, including active pharmaceutical ingredients (APIs) and specialized agrochemicals. Its structure, featuring a reactive α,β-unsaturated ester system and a chlorinated aromatic ring, provides multiple sites for chemical modification. This guide provides a comprehensive overview of the fundamental properties, spectroscopic profile, primary synthesis methodologies, chemical reactivity, and key applications of Ethyl 4-chlorocinnamate, tailored for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
Ethyl 4-chlorocinnamate is systematically known as ethyl (E)-3-(4-chlorophenyl)prop-2-enoate. The molecule's identity is confirmed by its unique CAS registry numbers; both 24393-52-0 and 6048-06-2 are frequently used in literature and commercial sources to refer to the thermodynamically stable (E)-isomer.[1][2][3][4][5][6]
The core physical and chemical characteristics of Ethyl 4-chlorocinnamate are summarized below. These properties are fundamental for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | [7] |
| Synonyms | Ethyl p-chlorocinnamate, (E)-Ethyl 3-(4-chlorophenyl)acrylate | [1][8] |
| CAS Number | 24393-52-0 / 6048-06-2 | [2][4] |
| Molecular Formula | C₁₁H₁₁ClO₂ | [2][7] |
| Molecular Weight | 210.66 g/mol | [2][7] |
| Appearance | Colorless to pale yellow liquid/solid | [9] |
| Odor | Faint aromatic odor | [9] |
| Melting Point | 49-51 °C | [1][6] |
| Boiling Point | 136-137 °C @ 0.8 Torr 307.9 °C @ 760 mmHg | [1][5] |
| Density (Predicted) | 1.177 ± 0.06 g/cm³ | [1] |
| Flash Point | ~130 - 152 °C | [5][9] |
| Solubility | Very slightly soluble in water (0.13 g/L, calculated) | [10] |
Spectroscopic and Analytical Profile
Characterization of Ethyl 4-chlorocinnamate relies on standard spectroscopic techniques. The data provides unambiguous confirmation of the molecular structure, including the stereochemistry of the alkene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the molecule. The trans-configuration of the double bond is confirmed by the large coupling constant (J ≈ 16 Hz) between the vinylic protons.
-
Predicted ¹H NMR (300 MHz, CDCl₃):
-
δ 7.68 ppm (d, J = 16.0 Hz, 1H): Vinylic proton adjacent to the carbonyl group.
-
δ 7.48 ppm (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the chlorine atom.
-
δ 7.44 ppm (d, J = 8.5 Hz, 2H): Aromatic protons meta to the chlorine atom.
-
δ 6.31 ppm (d, J = 16.0 Hz, 1H): Vinylic proton adjacent to the aromatic ring.
-
δ 4.20 ppm (q, J = 7.1 Hz, 2H): Methylene protons (-O-CH₂-) of the ethyl group.
-
δ 1.36 ppm (t, J = 7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.[11]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the proton data, identifying all unique carbon environments within the molecule.
-
Predicted ¹³C NMR Shifts: Key signals include the ester carbonyl (~167 ppm), the vinylic carbons, the aromatic carbons (with distinct shifts for the chlorine-substituted carbon and others), and the ethyl group carbons.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
-
Characteristic Absorption Bands:
-
~1715-1730 cm⁻¹: Strong C=O stretch of the α,β-unsaturated ester.
-
~1630-1640 cm⁻¹: C=C stretch of the conjugated alkene.
-
~1590, 1490 cm⁻¹: C=C stretches within the aromatic ring.
-
~1170, 1250 cm⁻¹: C-O stretches of the ester group.
-
~980 cm⁻¹: Out-of-plane C-H bend confirming the trans (E) alkene.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.
-
Expected Molecular Ion (M⁺): m/z = 210 and 212 in an approximate 3:1 ratio, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).
-
Key Fragments: Loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 165/167, and further fragmentation of the cinnamoyl cation.
Synthesis Methodologies
The synthesis of Ethyl 4-chlorocinnamate can be achieved through several reliable and well-established organic reactions. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities.
Wittig Reaction
The Wittig reaction is a highly efficient and stereoselective method for forming the carbon-carbon double bond, yielding predominantly the (E)-isomer when a stabilized ylide is used.[14] The reaction involves the condensation of 4-chlorobenzaldehyde with a phosphorus ylide.
Detailed Protocol: Solvent-Free Wittig Reaction
This protocol is adapted from standard solvent-free Wittig procedures and offers advantages in terms of reduced waste and simplified setup ("green chemistry").[15][16]
-
Reagent Preparation: To a dry 5 mL conical vial equipped with a magnetic spin vane, add 4-chlorobenzaldehyde (1.0 eq).
-
Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.1 eq) to the vial.
-
Reaction: Stir the mixture vigorously at room temperature for 15-30 minutes. The reaction is often exothermic and the mixture may liquefy before re-solidifying.
-
Extraction: Add hexanes (2-3 mL) to the vial and stir to dissolve the ethyl 4-chlorocinnamate product, leaving the solid triphenylphosphine oxide byproduct behind.
-
Isolation: Using a filter pipette, transfer the hexane solution to a clean, pre-weighed flask. Repeat the extraction with another portion of hexanes to ensure complete recovery.
-
Purification: Remove the hexanes from the combined extracts using a rotary evaporator or a gentle stream of nitrogen to yield the crude product.
-
Further Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel or recrystallization.
Fischer-Speier Esterification
This acid-catalyzed method is ideal when starting from 4-chlorocinnamic acid. The reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[17][18]
Detailed Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-chlorocinnamic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq), which acts as both reactant and solvent.
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).[19]
-
Reflux: Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, remove the excess ethanol via rotary evaporation.
-
Neutralization: Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Ethyl 4-chlorocinnamate.[17]
Claisen-Schmidt Condensation
This base-catalyzed condensation reaction occurs between an ester (ethyl acetate) and an aromatic aldehyde lacking α-hydrogens (4-chlorobenzaldehyde).[20] It is a classic method for forming α,β-unsaturated carbonyl compounds.
Detailed Protocol: Claisen-Schmidt Condensation
-
Base Preparation: In a flask cooled in an ice bath, prepare a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Enolate Formation: Slowly add ethyl acetate (1.0-1.2 eq) to the cooled sodium ethoxide solution to form the ester enolate.[21][22]
-
Aldehyde Addition: Add 4-chlorobenzaldehyde (1.0 eq), dissolved in a minimal amount of ethanol, dropwise to the enolate solution while maintaining the low temperature.
-
Reaction: Allow the mixture to stir at low temperature and then warm to room temperature over several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by pouring it into acidic water (e.g., dilute HCl).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it. Purify the resulting crude product by distillation under reduced pressure or column chromatography.
Chemical Reactivity and Derivatization Pathways
The chemical reactivity of Ethyl 4-chlorocinnamate is dominated by its two primary functional groups: the α,β-unsaturated ester and the chloro-substituted aromatic ring. This dual reactivity makes it a valuable precursor for a variety of more complex molecules.
-
Reactions at the Alkene Double Bond:
-
Hydrogenation: The double bond can be selectively reduced using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) to yield ethyl 3-(4-chlorophenyl)propanoate. This reaction saturates the alkene without affecting the aromatic ring or the ester group under controlled conditions.
-
Epoxidation: Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) forms the corresponding epoxide, ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate, a valuable intermediate for further functionalization.
-
Dihalogenation: The alkene readily undergoes addition reactions with halogens such as bromine (Br₂) or chlorine (Cl₂) to produce the dihalogenated derivative.
-
-
Reactions at the Ester Group:
-
Hydrolysis: The ester can be hydrolyzed back to 4-chlorocinnamic acid under either acidic (e.g., H₃O⁺) or basic (e.g., NaOH) conditions, followed by an acidic workup.
-
Amidation: Direct reaction with amines can form the corresponding amides, although this often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid, convert it to an acid chloride (e.g., with SOCl₂), and then react it with an amine.
-
Reduction: The ester can be reduced to the corresponding allylic alcohol, (E)-3-(4-chlorophenyl)prop-2-en-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Applications in Research and Drug Development
Ethyl 4-chlorocinnamate is not typically an end-product but rather a strategic intermediate. Its utility stems from its pre-functionalized structure, which allows for efficient entry into more complex molecular scaffolds.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is a building block for molecules with potential anti-inflammatory and anti-allergy properties.[9] Cinnamic acid derivatives, in general, are explored for a wide range of biological activities, including antimicrobial and antifungal effects.[9] Studies on related 4-chlorocinnamic acid esters have shown potent antifungal activity, suggesting they may act as inhibitors of the enzyme 14α-demethylase, a key target in antifungal drug design.
-
Agrochemical Development: The compound is used as a precursor for agrochemicals, where the chlorinated aromatic motif is common in pesticides and herbicides. Its structure allows for the creation of derivatives with enhanced pest control performance.[9]
-
Organic Synthesis and Materials Science: In a broader context, it functions as a versatile reagent for research into the reactions of chlorinated aromatic esters and as a building block for functional aromatic polymers.[9]
Safety, Handling, and Storage Protocols
As a laboratory chemical, Ethyl 4-chlorocinnamate requires careful handling to minimize risk to personnel. The following information is derived from standard safety data sheets (SDS).[7]
-
Hazard Identification (GHS Classification):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[7]
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.[7][9]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of significant exposure, seek immediate medical attention.[7]
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[7]
-
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